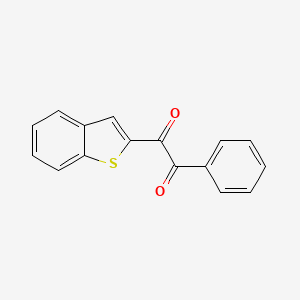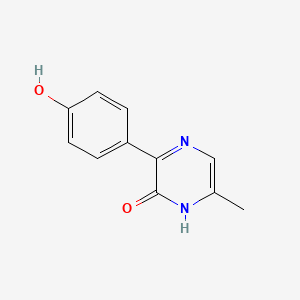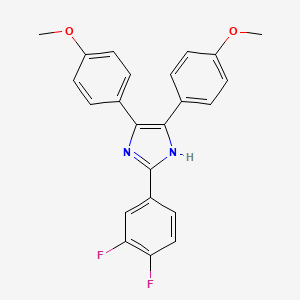
Hexacosa-10,12-diynoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexacosa-10,12-diynoyl chloride is an organic compound with the molecular formula C26H43ClO It is a derivative of hexacosadiynoic acid, characterized by the presence of a diynoic group (two triple bonds) at the 10th and 12th positions of the carbon chain
准备方法
Synthetic Routes and Reaction Conditions
Hexacosa-10,12-diynoyl chloride can be synthesized through the chlorination of hexacosa-10,12-diynoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under reflux conditions, where the hexacosa-10,12-diynoic acid is dissolved in an appropriate solvent, such as dichloromethane, and then treated with thionyl chloride. The reaction mixture is heated to facilitate the conversion of the carboxylic acid group to the acyl chloride group, yielding this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors equipped with reflux condensers and temperature control systems.
化学反应分析
Types of Reactions
Hexacosa-10,12-diynoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming amides, esters, and thioesters, respectively.
Polymerization Reactions: The diynoic groups can undergo polymerization to form polydiacetylene structures, which are of interest in materials science.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to catalyze certain reactions.
Solvents: Dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used solvents.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Polydiacetylenes: Formed through polymerization of the diynoic groups.
科学研究应用
Hexacosa-10,12-diynoyl chloride has several scientific research applications:
Materials Science: Used in the synthesis of polydiacetylene-based materials, which have applications in sensors, coatings, and nanotechnology.
Biochemistry: Employed in the study of lipid microstructures and their stabilization.
Analytical Chemistry: Utilized in the colorimetric detection of hydrophobic flavonoids.
作用机制
The mechanism of action of hexacosa-10,12-diynoyl chloride primarily involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives, which can then participate in further chemical reactions. The diynoic groups allow for polymerization, leading to the formation of polydiacetylene structures. These structures exhibit unique optical and electronic properties, making them useful in various applications .
相似化合物的比较
Hexacosa-10,12-diynoyl chloride can be compared with other similar compounds such as:
Hexacosa-10,12-diynoic acid: The parent compound, which lacks the acyl chloride group.
Pentacosa-10,12-diynoyl chloride: A similar compound with one less carbon atom in the chain.
Hexacosane: A saturated hydrocarbon with the same carbon chain length but without the diynoic groups
This compound is unique due to the presence of both the acyl chloride and diynoic groups, which confer distinct reactivity and potential for polymerization.
属性
CAS 编号 |
75495-25-9 |
|---|---|
分子式 |
C26H43ClO |
分子量 |
407.1 g/mol |
IUPAC 名称 |
hexacosa-10,12-diynoyl chloride |
InChI |
InChI=1S/C26H43ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-13,18-25H2,1H3 |
InChI 键 |
XZJCMUPVCFGAEK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diazene, (3-nitrophenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14446559.png)
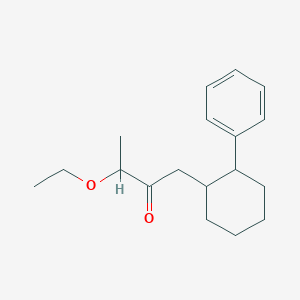
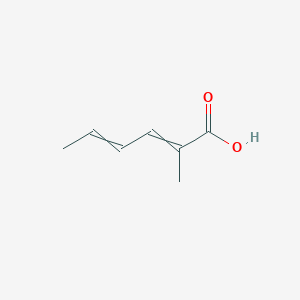
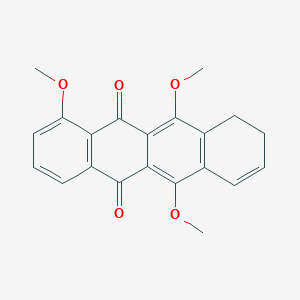
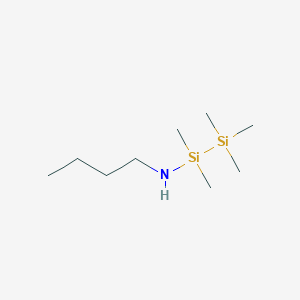
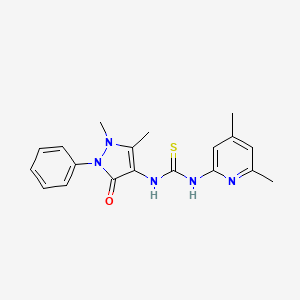
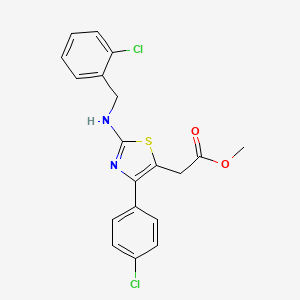

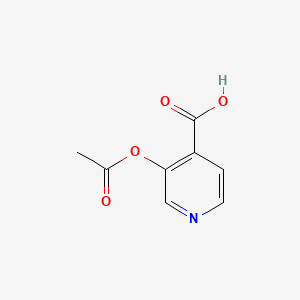
![1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14446609.png)

